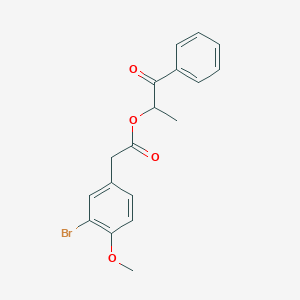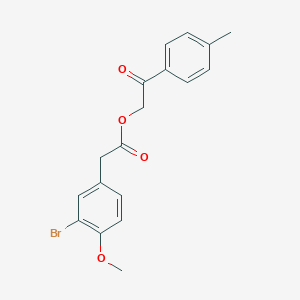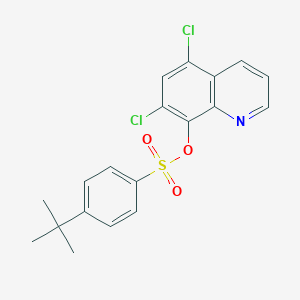
2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes involved in inflammation and cancer progression. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate exhibits anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate in lab experiments is its versatility as a reagent for the preparation of various functionalized compounds. It is also relatively easy to synthesize. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate. One area of research includes the development of novel materials with unique optical and electronic properties using this compound as a building block. Another area of research includes the investigation of this compound as a potential photosensitizer in photodynamic therapy. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate involves the reaction of 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid with 4-bromoacetophenone in the presence of a base such as potassium carbonate and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with ethyl chloroformate to yield the final product.
Aplicaciones Científicas De Investigación
2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in pharmaceuticals, materials science, and organic synthesis. In the pharmaceutical industry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various functionalized compounds.
Propiedades
Nombre del producto |
2-(4-bromophenyl)-2-oxoethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Fórmula molecular |
C18H9Br3O5 |
Peso molecular |
545 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 6,8-dibromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H9Br3O5/c19-11-3-1-9(2-4-11)15(22)8-25-17(23)13-6-10-5-12(20)7-14(21)16(10)26-18(13)24/h1-7H,8H2 |
Clave InChI |
ZWRRCXOOUTYNMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Br |
SMILES canónico |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)





![(3,4-Dimethoxyphenyl)[4-(2,4-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B288755.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)
